Methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
It features a tetrahydropyrimidine core with a thiophene ring substitution, which is crucial for its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydropyrimidine derivatives can inhibit the growth of various bacteria and fungi. The disk diffusion method demonstrated that certain derivatives possess broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Candida albicans .
2. Anticancer Potential
The compound's structure suggests potential anticancer properties. Tetrahydropyrimidines have been evaluated for their effects on human tumor cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The mechanism often involves the inhibition of specific enzymes such as topoisomerases and kinases that are critical for cancer cell growth.
3. Anti-inflammatory Effects
Tetrahydropyrimidines have also been studied for their anti-inflammatory properties. Compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in various inflammatory diseases . This suggests a potential use in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many tetrahydropyrimidines act as inhibitors of enzymes involved in critical metabolic pathways. For example, they may inhibit thioredoxin reductase (TrxR), which plays a role in cancer progression .
- Modulation of Signaling Pathways: These compounds can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cell cycle progression and apoptosis in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of tetrahydropyrimidine derivatives for their anticancer activity against various human tumor cell lines. Among these derivatives, specific compounds demonstrated potent cytotoxic effects with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrimidine ring significantly affected their biological efficacy .
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
methyl 3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3S/c1-7-9(11(15)17-3)10(8-5-4-6-18-8)13-12(16)14(7)2/h4-6,10H,1-3H3,(H,13,16) |
InChI Key |
LXKLQYVXKPBNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.